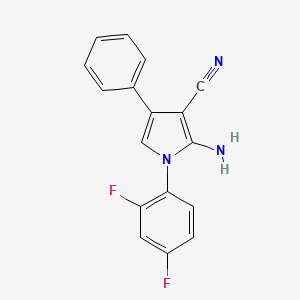![molecular formula C21H23N3O4S B11471957 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B11471957.png)
2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-1,3-benzodioxol-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a complex organic compound featuring an adamantane moiety, an oxadiazole ring, and a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole ring.
Introduction of the Adamantane Group: The adamantane moiety is introduced through a nucleophilic substitution reaction.
Attachment of the Benzodioxole Group: The final step involves the coupling of the oxadiazole-adamantane intermediate with a benzodioxole derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The adamantane and benzodioxole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially affecting membrane fluidity and function. The oxadiazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity. The benzodioxole group may also contribute to the compound’s overall biological activity through its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and adamantane moiety but differ in the aryl group attached.
2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles: These compounds have a tetrazole ring instead of an oxadiazole ring but retain the adamantane and aryl groups.
Uniqueness
2-{[5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is unique due to the combination of its structural elements: the adamantane moiety, the oxadiazole ring, and the benzodioxole group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4S/c25-18(22-15-1-2-16-17(6-15)27-11-26-16)10-29-20-24-23-19(28-20)21-7-12-3-13(8-21)5-14(4-12)9-21/h1-2,6,12-14H,3-5,7-11H2,(H,22,25) |
InChI Key |
VXAOGXALKQXHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)SCC(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([(4-Chlorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11471875.png)
![2-oxobenzo[cd]indole-1(2H)-carbaldehyde](/img/structure/B11471882.png)
![3-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11471884.png)
![3-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11471891.png)
![3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11471896.png)
![1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane](/img/structure/B11471903.png)
![7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471921.png)
![Methyl 2-[({2-[(2,3-dimethylphenyl)carbamoyl]phenoxy}acetyl)amino]benzoate](/img/structure/B11471925.png)
![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471933.png)
![4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11471937.png)
![7-(tert-butyl)-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11471947.png)

![2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11471966.png)
![N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide](/img/structure/B11471969.png)
